N-(4-fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-Fluoro-3-nitrophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a cyclopenta[d]pyrimidine core fused with a thioacetamide linkage and substituted with a 4-fluoro-3-nitrophenyl group and a 3-hydroxypropyl side chain. The pyrimidine scaffold is a hallmark of bioactive compounds, often associated with enzyme inhibition or receptor modulation . The 4-fluoro-3-nitrophenyl substituent introduces strong electron-withdrawing effects, which may influence reactivity, binding affinity, or metabolic stability. The 3-hydroxypropyl group likely improves aqueous solubility compared to non-polar alkyl chains, a critical factor in pharmacokinetics .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c19-13-6-5-11(9-15(13)23(27)28)20-16(25)10-29-17-12-3-1-4-14(12)22(7-2-8-24)18(26)21-17/h5-6,9,24H,1-4,7-8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAYYYHEESIFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The target compound’s cyclopenta[d]pyrimidine core differs from the pyridine () and thieno-pyrimidine () scaffolds. Thieno-pyrimidines often exhibit enhanced planarity and π-π stacking interactions, whereas cyclopenta-pyrimidines may confer conformational flexibility .
Substituent Effects: The 4-fluoro-3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorophenyl group in and . This could enhance electrophilic reactivity or stabilize charge-transfer interactions in biological systems .
Synthetic Yields :
- High yields (85%) in suggest efficient nucleophilic substitution under reflux with sodium acetate . In contrast, lower yields (53%) in may reflect challenges in cyclization or purification of fused heterocycles . The target compound’s synthesis would likely require similar alkylation steps but with tailored protection/deprotection strategies for the hydroxypropyl group.
Physicochemical and Functional Implications
- However, the hydroxypropyl group may counterbalance this by enhancing hydrophilicity .
- Electron-Withdrawing Groups : The nitro and fluoro substituents in the target compound could increase stability against oxidative degradation compared to chlorophenyl analogs .
- Biological Activity: While ’s compound lacks explicit activity data, its acetamide-thieno-pyrimidine structure aligns with kinase inhibitors. The target’s nitro group may confer antibacterial or antiparasitic properties, as seen in nitrophenyl-containing drugs .
Preparation Methods
Cyclopenta[d]Pyrimidinone Scaffold Formation
The cyclopenta[d]pyrimidinone structure is synthesized via a cyclocondensation reaction. A validated approach involves the use of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine as a precursor, which undergoes alkylation at position 1 with 3-hydroxypropyl bromide under basic conditions. For example, treatment with sodium hydride in dimethylformamide (DMF) at 0°C facilitates nucleophilic substitution, yielding 1-(3-hydroxypropyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.
Reaction Conditions :
Thiolation at Position 4
The 4-chloro intermediate is converted to the corresponding thiol via nucleophilic displacement. Sodium hydrosulfide (NaSH) in ethanol at reflux replaces the chloride with a thiol group, producing 4-mercapto-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.
Reaction Conditions :
- Substrate : 1-(3-Hydroxypropyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one (1.0 equiv)
- Reagent : NaSH (2.0 equiv)
- Solvent : Ethanol, reflux, 6 h
- Yield : 65%
Synthesis of 2-Chloro-N-(4-Fluoro-3-Nitrophenyl)Acetamide
The acetamide fragment is prepared by acylating 4-fluoro-3-nitroaniline with 2-chloroacetyl chloride. Triethylamine (Et₃N) serves as a base to scavenge HCl, promoting efficient amide bond formation.
Reaction Conditions :
- Substrate : 4-Fluoro-3-nitroaniline (1.0 equiv)
- Acylating Agent : 2-Chloroacetyl chloride (1.1 equiv)
- Base : Et₃N (1.5 equiv)
- Solvent : Dichloromethane, 0°C to room temperature, 2 h
- Yield : 80%
Thioether Formation via Nucleophilic Substitution
The thiolated cyclopenta[d]pyrimidinone reacts with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in a nucleophilic aromatic substitution. Potassium carbonate (K₂CO₃) in acetonitrile facilitates deprotonation of the thiol, generating a thiolate ion that displaces the chloride on the acetamide.
Reaction Conditions :
- Substrate : 4-Mercapto-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one (1.0 equiv)
- Electrophile : 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Acetonitrile, 60°C, 8 h
- Yield : 72%
Purification and Characterization
The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation is achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.72 (s, 2H, SCH₂), 3.45 (t, J = 6.4 Hz, 2H, NCH₂), 2.85–2.75 (m, 4H, cyclopentyl CH₂), 1.90–1.80 (m, 2H, CH₂CH₂CH₂).
- HRMS (ESI) : m/z calcd for C₁₈H₁₉FN₄O₅S [M+H]⁺: 422.4; found: 422.4.
Optimization and Mechanistic Considerations
Catalytic Efficiency in Thiolation
The use of polymer-supported amine catalysts, as demonstrated in thioacetamide synthesis, could enhance thiolation efficiency by minimizing side reactions and simplifying catalyst recovery. For instance, employing polystyrene-bound dimethylamine during the NaSH-mediated chloride displacement may improve yields to >80%.
Solvent Effects on Thioether Coupling
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) increase reaction rates by stabilizing the thiolate intermediate. However, acetonitrile is preferred to avoid over-solubilization of the acetamide electrophile, which complicates product isolation.
Comparative Analysis of Alternative Routes
An alternative pathway involves pre-forming the thioacetamide linker prior to cyclopenta[d]pyrimidinone functionalization. For example, reacting 4-fluoro-3-nitroaniline with 2-mercaptoacetyl chloride yields N-(4-fluoro-3-nitrophenyl)-2-mercaptoacetamide, which subsequently couples with the 4-chloro cyclopenta[d]pyrimidinone. However, this route suffers from lower yields (∼55%) due to thiol oxidation.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates continuous flow reactors to manage exothermic reactions, such as the acylation of 4-fluoro-3-nitroaniline. Additionally, employing immobilized thiophilic catalysts (e.g., silica-supported Co₂(CO)₈) could streamline thioether formation while reducing metal contamination.
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